Tanaproget

Description

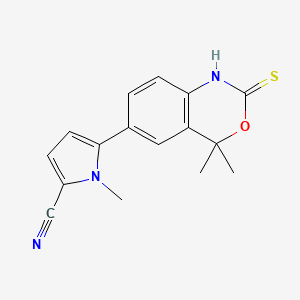

Structure

3D Structure

Properties

IUPAC Name |

5-(4,4-dimethyl-2-sulfanylidene-1H-3,1-benzoxazin-6-yl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-16(2)12-8-10(4-6-13(12)18-15(21)20-16)14-7-5-11(9-17)19(14)3/h4-8H,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVFWTPEBMRKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=CC=C(N3C)C#N)NC(=S)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184556 | |

| Record name | Tanaproget | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304853-42-7 | |

| Record name | Tanaproget | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304853-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanaproget [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304853427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanaproget | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tanaproget | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-benzo{d}{1,3}oxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANAPROGET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9F9H8GXWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tanaproget

For Researchers, Scientists, and Drug Development Professionals

Tanaproget (developmental codes: NSP-989, WAY-166989) is a potent, selective, non-steroidal agonist of the progesterone (B1679170) receptor (PR).[1] Its high affinity and selectivity for the PR over other steroid receptors suggest a potential for fewer side effects compared to conventional steroidal progestins.[1][2] Developed for potential use in contraception and treating gynecological disorders like endometriosis, this compound's mechanism of action involves both classical genomic and rapid non-genomic signaling pathways.[2][3]

Core Mechanism of Action

This compound exerts its physiological effects primarily by binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] Upon activation, the PR modulates gene expression and intracellular signaling cascades through two distinct but integrated pathways.

Genomic (Nuclear) Signaling Pathway

The classical mechanism of action for PR agonists is genomic signaling. This pathway directly alters the transcription of target genes and is the primary route for many of the long-term physiological effects of progestins.[5]

The sequence of events is as follows:

-

Ligand Binding : this compound, being lipid-soluble, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization : Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The activated receptors then form homodimers.[5]

-

Nuclear Translocation and DNA Binding : The PR dimer translocates into the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6]

-

Recruitment of Coactivators and Transcription Modulation : The DNA-bound PR dimer recruits a complex of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This complex then modulates the transcriptional machinery to either induce or repress the expression of target genes.[6] For instance, this compound has been shown to promote the interaction between the PR and SRC-1, leading to the down-regulation of genes encoding matrix metalloproteinases (MMP-3 and MMP-7), which are involved in endometrial tissue invasion and angiogenesis.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

Tanaproget: A Selective, Non-Steroidal Progesterone Receptor Agonist

A Technical Guide for Drug Development Professionals

Abstract

Tanaproget (formerly NSP-989) is a potent, orally active, and highly selective non-steroidal agonist for the progesterone (B1679170) receptor (PR).[1][2] Its unique chemical structure, belonging to the benzoxazine (B1645224) class of compounds, confers a pharmacological profile with high binding affinity for the PR and minimal cross-reactivity with other steroid receptors.[1][3][4] This selectivity suggests a potential for reduced side effects compared to traditional steroidal progestins.[1][5] Developed for applications in women's health, such as contraception and the treatment of endometriosis, this compound's mechanism of action involves the modulation of PR-mediated gene expression and signaling pathways.[2][6] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.

Introduction

Progesterone receptor agonists are crucial in various therapeutic areas, including hormone replacement therapy and contraception.[1] However, the clinical use of steroidal progestins can be limited by side effects stemming from their interaction with other steroid receptors, such as androgen and glucocorticoid receptors.[5][7] this compound emerged from efforts to discover non-steroidal PR agonists with improved selectivity and a better safety profile.[1][5] As a member of the 6-aryl-1,4-dihydrobenzo[d][1][8]oxazine-2-thione class, its high affinity and efficacy make it a significant compound in the study of PR modulation.[6][9]

Chemical Structure:

-

Systematic Name: 5-(4,4-Dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[4]

-

Molecular Formula: C₁₆H₁₅N₃OS[10]

-

Molecular Weight: 297.38 g/mol [4]

Mechanism of Action

This compound exerts its effects primarily through the classical genomic signaling pathway of the progesterone receptor. Like endogenous progesterone, it acts as a PR agonist, initiating a cascade of molecular events that lead to the regulation of target gene expression.[8]

Progesterone Receptor Signaling Pathways

The progesterone receptor mediates cellular responses through two principal pathways: a classical, genomic pathway and a rapid, non-genomic pathway.

-

Genomic Pathway: As a member of the nuclear receptor superfamily, the PR, in its inactive state, is located in the cytoplasm complexed with heat shock proteins (HSPs).[8] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[8] Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This process is the primary mechanism for the physiological effects of progesterone and its agonists.

-

Non-Genomic Pathway: Progesterone can also trigger rapid cellular responses that are independent of gene transcription.[1] This is mediated by a subpopulation of PR located outside the nucleus, potentially at the cell membrane or in the cytoplasm.[11] Activation of these receptors can lead to the rapid activation of intracellular signaling kinases, such as the Src/MAPK pathway, influencing cellular processes without direct genomic interaction.[11]

Below is a diagram illustrating the classical genomic signaling pathway activated by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound for progesterone receptors from different species, indicating its high binding affinity.

| Species | IC₅₀ (nM) | Reference(s) |

| Human | 1.7 | [2] |

| Monkey | 0.3 | [2] |

| Rat | 0.5 | [2] |

| Rabbit | 0.5 | [2] |

Table 2: In Vitro Functional Activity

This table shows the half-maximal effective concentration (EC₅₀) of this compound in functional assays, demonstrating its potent agonist activity.

| Assay | Cell Line | EC₅₀ (nM) | Efficacy | Reference(s) |

| Alkaline Phosphatase Induction | T47D | 0.1 - 0.15 | ~60% vs. steroidal progestins | [1][2] |

| SRC-1 Coactivator Interaction | Mammalian Two-Hybrid | 0.02 | Similar to MPA and TMG | [1] |

MPA: Medroxyprogesterone Acetate; TMG: Trimegestone; SRC-1: Steroid Receptor Co-activator-1

Table 3: In Vivo Activity

This table highlights the potent in vivo effects of this compound in an established animal model for contraceptive efficacy.

| Animal Model | Effect | Potency | Reference(s) |

| Rat Ovulation Inhibition | Complete inhibition of ovulation at 0.03 mg/kg | 30-fold more potent than MPA | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for the progesterone receptor.

Principle: This is a competitive radiometric binding assay where the test compound competes with a known high-affinity radiolabeled progestin (e.g., [³H]R5020) for binding to the PR.[7] The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.

Materials:

-

Progesterone Receptor (PR) preparation (e.g., from cell lysates or purified).

-

Radiolabeled ligand: [³H]R5020 (Promegestone).

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., Tris-based buffer with additives).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound (R5020 for standard curve).

-

Incubation: In each well of a 96-well plate, add the PR preparation, a fixed concentration of [³H]R5020, and varying concentrations of the test compound or unlabeled reference.

-

Competition: Incubate the plate for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the receptor-bound radioligand from the unbound radioligand. The receptor complexes are retained on the filter.

-

Washing: Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation fluid to each well/filter and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC₅₀ value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Mammalian Two-Hybrid (M2H) Assay

This assay is used to investigate ligand-dependent interactions between the progesterone receptor and its coactivators, such as SRC-1.[1]

Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the interaction between the PR ligand-binding domain (LBD) and a coactivator.

Principle: The M2H system utilizes two fusion proteins. The "bait" is the PR-LBD fused to a DNA-binding domain (DBD, e.g., GAL4). The "prey" is the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD, e.g., VP16). When the bait and prey interact in the presence of an agonist, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase) under the control of a promoter containing the DBD's binding sites.[12][13]

Procedure Workflow:

Alkaline Phosphatase (ALP) Induction Assay

This cell-based functional assay measures the agonistic activity of compounds in a progesterone-responsive cell line.

Objective: To determine the EC₅₀ and efficacy of this compound in inducing a progestin-responsive endogenous gene.

Principle: In the human breast cancer cell line T47D, progestins specifically induce the expression of alkaline phosphatase (ALP).[1][6] The level of ALP activity is therefore a direct measure of the progestational activity of a test compound.[4]

Materials:

-

T47D human breast cancer cells.

-

Cell culture medium and supplements.

-

Test compound (this compound) at various concentrations.

-

ALP substrate (e.g., p-nitrophenyl phosphate, pNPP).

-

Assay buffer (e.g., AMP buffer, pH 10.5).[14]

-

Spectrophotometer or plate reader.

Procedure:

-

Cell Plating: Seed T47D cells in 96-well plates and allow them to attach and grow for 24-48 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a reference agonist. Include a vehicle control.

-

Induction: Incubate the cells for a specified period (e.g., 3 days) to allow for ALP gene expression and protein synthesis.[4][6]

-

Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents, including the ALP enzyme.

-

Enzymatic Reaction: Add the ALP substrate (pNPP) to the cell lysate. The ALP enzyme will convert the colorless pNPP to the yellow-colored p-nitrophenol (pNP).[14]

-

Incubation: Incubate at 37°C for a defined time (e.g., 15-30 minutes).[14]

-

Measurement: Stop the reaction and measure the absorbance of the yellow product at 405-410 nm using a plate reader.[14]

-

Data Analysis: Normalize the ALP activity to the total protein or DNA content in each well. Plot the normalized activity against the logarithm of the compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective non-steroidal progesterone receptor agonist with a promising preclinical pharmacological profile.[1] Its high affinity for the PR across multiple species and its functional potency in both in vitro and in vivo models underscore its potential for therapeutic applications in women's health, particularly for contraception and endometriosis.[1][2] The selectivity of this compound, with weak interactions with other steroid receptors, suggests a favorable side-effect profile compared to conventional steroidal progestins.[1] The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on the next generation of progesterone receptor modulators.

References

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 11. proteolysis.jp [proteolysis.jp]

- 12. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]

- 14. e-century.us [e-century.us]

Tanaproget (NSP-989): A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanaproget (formerly NSP-989) is a potent and selective non-steroidal progesterone (B1679170) receptor (PR) agonist that has been investigated primarily for its potential applications in contraception and the treatment of endometriosis.[1] Its discovery marked a significant advancement in the development of PR modulators with improved selectivity and potentially fewer side effects compared to traditional steroidal progestins. This document provides an in-depth technical overview of the discovery, pharmacological profile, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have characterized its development.

Introduction

Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a critical regulator of female reproductive functions. Synthetic progestins have long been mainstays in hormonal contraception and hormone replacement therapy. However, their utility can be limited by off-target effects resulting from interactions with other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors.[2] This lack of selectivity can lead to undesirable side effects. The development of non-steroidal PR agonists like this compound was driven by the need for more selective compounds that could offer a better safety profile.[2] this compound emerged as a lead candidate due to its high binding affinity and specificity for the PR, coupled with potent agonist activity in preclinical models.[2]

Pharmacological Profile

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies.

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the progesterone receptor. Its selectivity profile reveals minimal cross-reactivity with other steroid hormone receptors, a key attribute that distinguishes it from many steroidal progestins.

Table 1: Progesterone Receptor Binding Affinity of this compound and Reference Compounds

| Compound | Receptor Source | IC50 (nM) | Ki (nM) | Reference Compound |

|---|---|---|---|---|

| This compound | Human PR | 1.7[1] | Not Reported | Progesterone |

| This compound | Monkey PR | 0.3 | Not Reported | Progesterone |

| This compound | Rat PR | 0.5 | Not Reported | Progesterone |

| this compound | Rabbit PR | 0.5 | Not Reported | Progesterone |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (nM) | Efficacy | Reference Compound |

|---|---|---|---|---|---|

| Alkaline Phosphatase Induction | T47D | Enzyme Activity | 0.1[2] | ~60% of MPA and TMG[2] | Medroxyprogesterone Acetate (MPA), Trimegestone (TMG) |

| Mammalian Two-Hybrid | - | PR/SRC-1 Interaction | 0.02[2] | Similar to MPA and TMG[2] | Medroxyprogesterone Acetate (MPA), Trimegestone (TMG) |

Table 3: In Vivo Potency of this compound

| Animal Model | Endpoint | ED50 (mg/kg) | Potency vs. MPA |

|---|

| Rat | Ovulation Inhibition | 0.03 (complete inhibition)[1] | 30-fold more potent[2] |

Table 4: Selectivity Profile of this compound Against Other Steroid Receptors

| Receptor | Binding Affinity (Relative to PR) |

|---|---|

| Androgen Receptor (AR) | Very low |

| Glucocorticoid Receptor (GR) | Very low |

| Mineralocorticoid Receptor (MR) | Very low |

| Estrogen Receptor (ER) | Very low |

Note: Specific Ki or IC50 values for other steroid receptors are not consistently reported in the provided search results, but the qualitative assessment indicates high selectivity for the PR.

Mechanism of Action

This compound exerts its biological effects through its interaction with the progesterone receptor.

Progesterone Receptor Activation and Coactivator Recruitment

As a PR agonist, this compound binds to the ligand-binding domain of the progesterone receptor, inducing a conformational change that facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This ligand-receptor-coactivator complex then binds to progesterone response elements (PREs) on the DNA, leading to the modulation of target gene transcription.

Downstream Signaling and Gene Regulation

The activation of the progesterone receptor by this compound initiates a cascade of signaling events. In the context of the endometrium, this compound has been shown to down-regulate the expression of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[3] These enzymes are involved in the breakdown of the extracellular matrix and their dysregulation is implicated in the pathophysiology of endometriosis. By suppressing MMP expression, this compound is thought to reduce the invasive potential of endometrial tissue.[3]

Furthermore, progestins can also elicit rapid, non-genomic effects through the activation of cytoplasmic signaling pathways. Progesterone receptor activation has been linked to the stimulation of the c-Src/MAPK (mitogen-activated protein kinase) signaling cascade, which can influence cell proliferation and other cellular processes.[4][5][6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound for the progesterone receptor.

-

Materials:

-

Radioligand: [³H]-Progesterone or a synthetic progestin like [³H]-R5020.

-

Receptor Source: Cytosol extract from progesterone receptor-rich tissues (e.g., rat uterus) or cells (e.g., T47D).

-

Test Compound: this compound at various concentrations.

-

Reference Compound: Unlabeled progesterone or a known high-affinity progestin.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal or filtration apparatus.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare the receptor-containing cytosol by homogenizing the tissue or cells in ice-cold buffer followed by ultracentrifugation to remove cellular debris.

-

In assay tubes, combine a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound) or reference compound.

-

Add the receptor preparation to each tube and incubate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand. For the dextran-coated charcoal method, add the charcoal suspension to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. For the filtration method, pass the incubation mixture through a filter that traps the receptor-ligand complex.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Alkaline Phosphatase Induction Assay in T47D Cells

This cell-based functional assay measures the progestogenic activity of this compound.

-

Materials:

-

T47D human breast cancer cells (known to express high levels of PR).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Test Compound: this compound at various concentrations.

-

Reference Compound: A known progestin like Medroxyprogesterone Acetate (MPA).

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).

-

Cell lysis buffer.

-

Spectrophotometer.

-

-

Procedure:

-

Seed T47D cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Replace the growth medium with a medium containing the test compound (this compound) or reference compound at various concentrations. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the induction of alkaline phosphatase.[7]

-

After incubation, wash the cells and then lyse them to release the intracellular contents, including the induced alkaline phosphatase.

-

Add the alkaline phosphatase substrate (pNPP) to the cell lysates. The enzyme will convert the substrate into a colored product (p-nitrophenol).[8]

-

Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 405 nm).[8]

-

Generate a dose-response curve by plotting the alkaline phosphatase activity against the logarithm of the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Mammalian Two-Hybrid Assay for PR-Coactivator Interaction

This assay assesses the ability of this compound to promote the interaction between the progesterone receptor and a coactivator protein.

-

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293T or CV-1).

-

Expression vector for a fusion protein of the PR ligand-binding domain (LBD) with a DNA-binding domain (DBD), e.g., GAL4-PR-LBD.

-

Expression vector for a fusion protein of the coactivator (e.g., SRC-1) with a transcriptional activation domain (AD), e.g., VP16-SRC-1.

-

Reporter plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with binding sites for the DBD (e.g., GAL4 upstream activating sequence).

-

Transfection reagent.

-

Test Compound: this compound at various concentrations.

-

Luciferase assay reagent or SEAP detection kit.

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Co-transfect the mammalian cells with the three plasmids: GAL4-PR-LBD, VP16-SRC-1, and the reporter plasmid.

-

After transfection, treat the cells with various concentrations of the test compound (this compound) or a vehicle control.

-

Incubate the cells to allow for ligand-induced interaction between the PR-LBD and the coactivator, which brings the DBD and AD into proximity, leading to the activation of the reporter gene.

-

Measure the reporter gene activity. For luciferase, lyse the cells and measure the light output using a luminometer. For SEAP, collect the cell culture medium and measure the enzyme activity.

-

Generate a dose-response curve by plotting the reporter gene activity against the logarithm of the compound concentration.

-

Calculate the EC50 value for the induction of the PR-coactivator interaction.

-

Rat Ovulation Inhibition Assay

This in vivo bioassay evaluates the contraceptive potential of this compound.

-

Materials:

-

Mature female rats with regular estrous cycles (e.g., Sprague-Dawley).

-

Test Compound: this compound administered orally or via another relevant route.

-

Vehicle control.

-

Microscope for examining vaginal smears and counting ova.

-

-

Procedure:

-

Monitor the estrous cycles of the female rats by daily vaginal smears to identify the proestrus stage.

-

Administer the test compound (this compound) or vehicle to the rats on the day of proestrus.

-

On the following day (estrus), sacrifice the animals.

-

Dissect the oviducts and flush them to collect the ova.

-

Count the number of ova under a microscope.

-

The absence or a significant reduction in the number of ova in the treated group compared to the control group indicates ovulation inhibition.

-

Determine the effective dose (ED50 or the dose for complete inhibition) by testing a range of doses.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action and characterization.

Caption: Mechanism of action of this compound.

Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

Caption: Workflow for Alkaline Phosphatase Induction Assay.

Conclusion

This compound represents a significant achievement in the rational design of selective, non-steroidal progesterone receptor agonists. Its high affinity and selectivity for the PR, coupled with its potent in vivo activity, underscore its potential as a therapeutic agent with an improved side-effect profile over existing steroidal progestins. The detailed experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the field of progesterone receptor modulation. Further investigation and clinical development of this compound and similar compounds could lead to new and improved therapies for a range of reproductive health conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]

- 6. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Tanaproget: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanaproget (formerly NSP-989) is a potent, selective, nonsteroidal progesterone (B1679170) receptor (PR) agonist that has been investigated for its potential use in contraception and other hormone-related therapies. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data on its binding affinity, in vitro functional activity, and in vivo efficacy. Detailed experimental protocols for the pivotal assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.

Introduction

Progesterone, acting via the progesterone receptor (PR), is a critical regulator of female reproductive functions. Synthetic progestins are widely used in hormonal contraception and hormone replacement therapy. However, steroidal progestins can be associated with off-target effects due to their interaction with other steroid receptors. This compound emerged as a highly selective, nonsteroidal PR agonist with a potentially improved side-effect profile. This guide delves into the core preclinical data that characterizes the pharmacological properties of this compound.

Binding Affinity

This compound demonstrates high and selective binding affinity for the progesterone receptor across various species. The following table summarizes its binding affinity in competitive binding assays.

Table 1: Progesterone Receptor Binding Affinity of this compound

| Species | Assay Type | Radioligand | Preparation | IC50 (nM) | Reference |

| Human | Whole Cell | [3H]R5020 | T47D cells | 1.7 | [1] |

| Monkey | Not Specified | Not Specified | Not Specified | 0.3 | [1] |

| Rat | Not Specified | Not Specified | Not Specified | 0.5 | [1] |

| Rabbit | Not Specified | Not Specified | Not Specified | 0.5 | [1] |

Experimental Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines the general procedure for a competitive binding assay to determine the affinity of a test compound for the progesterone receptor using T47D human breast cancer cells.

-

Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor, are cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum.

-

Assay Preparation: Cells are harvested and washed. A whole-cell suspension or a cytosolic fraction can be used.

-

Competitive Binding: A constant concentration of a radiolabeled progestin, typically [3H]R5020 (promegestone), is incubated with the cell preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the cell membranes or receptor-ligand complexes are retained on the filter.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled progesterone).

In Vitro Functional Activity

This compound exhibits potent agonist activity in cell-based functional assays, confirming its ability to activate the progesterone receptor and downstream signaling pathways.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (nM) | Efficacy | Reference |

| Alkaline Phosphatase Induction | T47D | Enzyme Activity | 0.15 | Full agonist | [1] |

| Mammalian Two-Hybrid | Not Specified | SRC-1 Interaction | 0.02 | Similar to MPA and TMG | [2] |

MPA: Medroxyprogesterone Acetate; TMG: Trimegestone

Signaling Pathway

Upon binding to the progesterone receptor, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA and recruits coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), to initiate the transcription of target genes. One such target gene in T47D cells is alkaline phosphatase.

Experimental Protocols

Alkaline Phosphatase Induction Assay in T47D Cells

This assay measures the ability of a compound to induce the expression of alkaline phosphatase, an endogenous PR-regulated gene in T47D cells.

-

Cell Seeding: T47D cells are seeded in multi-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed to release intracellular components, including alkaline phosphatase.

-

Enzymatic Reaction: The cell lysate is incubated with a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP), in a suitable buffer (e.g., Tris-HCl, pH 9.5). Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

-

Quantification: The absorbance of the p-nitrophenol product is measured spectrophotometrically at a wavelength of 405 nm.

-

Data Analysis: The EC50 value, which is the concentration of the compound that produces 50% of the maximal induction of alkaline phosphatase activity, is calculated from the dose-response curve.

Mammalian Two-Hybrid Assay

This assay is used to investigate the ligand-dependent interaction between the progesterone receptor and a coactivator protein like SRC-1.

-

Vector Construction: Two expression vectors are constructed: one encoding the PR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another encoding the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (e.g., VP16).

-

Transfection: These two vectors, along with a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase), are co-transfected into a suitable mammalian cell line.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

-

Data Analysis: An increase in reporter gene activity in the presence of the compound indicates a ligand-induced interaction between the PR-LBD and the coactivator. The EC50 value for this interaction is determined from the dose-response curve.

In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of progesterone action, most notably in the inhibition of ovulation.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species/Strain | Endpoint | Dose/Route | Result | Reference |

| Ovulation Inhibition | Sprague-Dawley Rat | Complete inhibition of ovulation | 0.03 mg/kg, oral | 30-fold more potent than MPA and TMG | [1] |

Experimental Protocol: Rat Ovulation Inhibition Assay

This model assesses the ability of a progestational compound to block ovulation in gonadotropin-primed immature female rats.

-

Animal Model: Immature female Sprague-Dawley rats are used.

-

Ovulation Induction: Ovulation is synchronized and induced by an intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG), followed 48-56 hours later by an injection of human chorionic gonadotropin (hCG). PMSG stimulates follicular development, and hCG triggers ovulation.

-

Compound Administration: this compound or a vehicle control is administered orally at various doses prior to the hCG injection.

-

Assessment of Ovulation: The morning after the hCG injection, the rats are euthanized, and the oviducts are excised. The number of oocytes in the ampullae of the oviducts is counted under a microscope.

-

Data Analysis: The dose of the compound that causes a 50% reduction in the number of ovulated oocytes (ED50) or the dose that completely inhibits ovulation in a certain percentage of animals is determined.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans, demonstrating properties suitable for once-daily oral administration.

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Dose (mg) | Cmax (pg/mL) | Tmax (h) | t1/2 (h) | Oral Clearance (L/h) | Reference |

| 0.1 - 15 | Dose-dependent | ~2-3 | 12-30 | ~70 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life

Metabolism

In vitro studies using human liver microsomes have indicated that this compound has a low potential for inhibiting major cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions mediated by these enzymes. The primary metabolic pathways have not been extensively detailed in the public domain but are a critical aspect of its overall disposition.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms in human liver microsomes.

-

Microsome Preparation: Pooled human liver microsomes are used as the source of CYP enzymes.

-

Incubation: The microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4) in the presence of various concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of an NADPH-generating system and terminated after a specific incubation time by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the CYP isoform's activity, is determined.

Selectivity Profile

A key feature of this compound is its high selectivity for the progesterone receptor over other steroid hormone receptors, which is anticipated to translate into a more favorable side-effect profile compared to less selective steroidal progestins. This compound has shown weak interactions with other steroid receptors.

Conclusion

The preclinical pharmacological data for this compound characterize it as a potent, selective, and orally active nonsteroidal progesterone receptor agonist. Its high affinity and functional activity at the progesterone receptor, coupled with its efficacy in in vivo models and favorable pharmacokinetic profile, underscore its potential as a therapeutic agent. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of reproductive health and hormone receptor pharmacology.

References

- 1. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tanaproget's Interaction with the Progesterone Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of tanaproget, a nonsteroidal agonist of the progesterone (B1679170) receptor (PR). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Data Summary

This compound exhibits high-affinity binding to the progesterone receptor across multiple species and demonstrates potent functional activity. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Table 1: this compound Binding Affinity for Progesterone Receptor (PR)

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding | IC50 | 1.7[1] |

| Monkey | Radioligand Binding | IC50 | 0.3[1] |

| Rat | Radioligand Binding | IC50 | 0.5[1] |

| Rabbit | Radioligand Binding | IC50 | 0.5[1] |

Table 2: this compound Functional Activity

| Assay System | Endpoint | Parameter | Value (nM) | Efficacy |

| T47D Cells | Alkaline Phosphatase Induction | EC50 | 0.15[1] | Full agonist activity, comparable to medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and trimegestone (B1683257) (TMG)[1][2] |

| Mammalian Two-Hybrid Assay (SRC-1 interaction) | PR-Coactivator Interaction | EC50 | 0.02[2] | Similar to MPA and TMG[2] |

Progesterone Receptor Signaling Pathways

Progesterone, and by extension its agonists like this compound, exerts its effects through multiple signaling pathways. These can be broadly categorized into classical genomic and non-classical (extranuclear) pathways.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of progesterone to the progesterone receptor in the cytoplasm, leading to the receptor's dimerization and translocation into the nucleus. Inside the nucleus, the PR complex binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and modulating the transcription of target genes. This pathway is central to the long-term effects of progesterone.

Caption: Classical genomic signaling pathway of the progesterone receptor.

Non-Classical (Extranuclear) Signaling Pathway

Recent evidence has highlighted rapid, non-genomic actions of progesterone mediated by a subpopulation of PR located outside the nucleus, potentially at the cell membrane or in the cytoplasm.[3][4] This pathway involves the rapid activation of intracellular signaling cascades, such as the c-Src/MAPK pathway, leading to more immediate cellular responses.[3][4]

References

In Vitro Characterization of Tanaproget: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanaproget (formerly NSP-989 or WAY-166989) is a potent and selective nonsteroidal agonist of the progesterone (B1679170) receptor (PR).[1][2][3] Unlike clinically used steroidal progestins, this compound's unique chemical structure and high selectivity for the PR may offer an improved side-effect profile.[1][4] This document provides an in-depth technical overview of the in vitro characterization of this compound's activity, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.

Core Activity Data

The in vitro progestational activity of this compound has been evaluated through a series of binding and functional assays. The following tables summarize the key quantitative data from these studies.

Progesterone Receptor Binding Affinity

| Species | Assay Type | IC50 (nM) | Reference Compound |

| Human | Competition-binding assay | 1.7[5] | - |

| Monkey | Competition-binding assay | 0.3[5] | - |

| Rat | Competition-binding assay | 0.5[5] | - |

| Rabbit | Competition-binding assay | 0.5[5] | - |

Functional Activity in Cell-Based Assays

| Cell Line | Assay | EC50 (nM) | Efficacy | Reference Compounds |

| T47D | Alkaline Phosphatase Induction | 0.15[5][6] | ~60% of steroidal progestins[1][4] | Medroxyprogesterone acetate (B1210297) (MPA), Trimegestone (TMG)[1][4] |

| - | Mammalian Two-Hybrid Assay (SRC-1 interaction) | 0.02[1][4] | Similar to MPA and TMG[1][4] | MPA, TMG[1][4] |

Effects on Gene Expression

| Cell/Tissue Type | Treatment | Effect |

| Endometrial stromal cells | 1 nM this compound for 3-5 days | Significant down-regulation of pro-MMP-3 expression, even under IL-1α stimulation.[5] |

| Endometrial organ cultures | 1-100 pM this compound for 48-72h | Inhibition of pro-MMP-3 and pro-MMP-7 secretion.[5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to the intracellular progesterone receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex undergoes a conformational change, promoting its interaction with coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1).[1][5] This complex then binds to progesterone response elements (PREs) on the DNA, leading to the modulation of target gene expression. For instance, this compound has been shown to inhibit the secretion of matrix metalloproteinases (MMP-3 and MMP-7), which are involved in tissue remodeling and angiogenesis.[5]

References

- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of a benzoxazinthione derivative of this compound and pharmacological evaluation for PET imaging of PR expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tanaproget in Ovulation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanaproget is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist that has demonstrated significant efficacy in the inhibition of ovulation. This document provides a comprehensive technical overview of the molecular mechanisms, preclinical data, and experimental methodologies related to the ovulation-inhibiting properties of this compound. Through its high affinity and selective binding to the progesterone receptor, this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis, effectively suppressing the luteinizing hormone (LH) surge required for follicular rupture and oocyte release. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

Progesterone receptor agonists are a cornerstone of hormonal contraception. This compound represents a novel class of nonsteroidal PR agonists, offering high selectivity and potency, which may translate to an improved side-effect profile compared to traditional steroidal progestins.[1][2] Understanding the precise mechanism by which this compound inhibits ovulation is critical for its continued development and clinical application. This guide delves into the core aspects of this compound's pharmacology, focusing on its role as a potent inhibitor of ovulation.

Mechanism of Action: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism by which this compound inhibits ovulation is through its potent agonist activity at the progesterone receptor, leading to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

Action on the Hypothalamus

This compound's primary site of action for ovulation inhibition is the hypothalamus. By binding to and activating progesterone receptors on hypothalamic neurons, this compound mimics the negative feedback effect of endogenous progesterone. This leads to a decrease in the pulse frequency of Gonadotropin-Releasing Hormone (GnRH) secretion.[3][4] The precise neuronal pathways are complex and may involve direct action on GnRH neurons or indirect effects via intermediary neurons, such as those producing kisspeptin, which are known to regulate GnRH release.[5]

Action on the Pituitary Gland

The reduced pulsatility of GnRH reaching the anterior pituitary gland leads to a significant reduction in the synthesis and secretion of Luteinizing Hormone (LH).[3] Specifically, this compound's action prevents the pre-ovulatory LH surge, a critical event for the final maturation of the ovarian follicle and the subsequent rupture and release of the oocyte (ovulation).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Progesterone Receptor Binding and Functional Activity of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (IC50) | Human PR | 1.7 nM | [1] |

| Monkey PR | 0.3 nM | [1] | |

| Rat PR | 0.5 nM | [1] | |

| Rabbit PR | 0.5 nM | [1] | |

| Functional Potency (EC50) | T47D cell alkaline phosphatase induction | 0.1 nM | [2] |

| Mammalian two-hybrid (SRC-1 interaction) | 0.02 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Ovulation Inhibition

| Animal Model | Dose for Complete Ovulation Inhibition | Potency vs. Medroxyprogesterone Acetate (MPA) | Reference |

| Sprague-Dawley Rat | 0.03 mg/kg (oral, once daily for 4 days) | 30-fold more potent | [1] |

Experimental Protocols

In Vivo Ovulation Inhibition Assay in Rats

This assay is a standard method to evaluate the potential of a compound to inhibit ovulation.

Objective: To determine the dose-dependent effect of this compound on ovulation in female rats.

Methodology:

-

Animal Model: Sexually mature female Sprague-Dawley rats with regular estrous cycles are used.

-

Ovulation Induction: Ovulation is synchronized and induced by subcutaneous administration of pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development, followed 48-52 hours later by an injection of human chorionic gonadotropin (hCG) to trigger ovulation.

-

Drug Administration: this compound is administered orally, typically once daily for four consecutive days, starting on the day of PMSG administration. A vehicle control group receives the vehicle alone.

-

Assessment of Ovulation: Approximately 24 hours after hCG administration, the rats are euthanized. The oviducts are dissected, and the ampullae are flushed with saline. The number of ova is counted under a microscope.

-

Data Analysis: The mean number of ova in the this compound-treated groups is compared to the vehicle control group. Complete inhibition of ovulation is defined as the absence of ova in the oviducts.

In Vitro Alkaline Phosphatase Induction Assay in T47D Cells

This assay is used to determine the progestogenic activity of compounds in a human breast cancer cell line that expresses the progesterone receptor.

Objective: To quantify the dose-dependent induction of alkaline phosphatase activity by this compound in T47D cells.

Methodology:

-

Cell Culture: T47D cells are maintained in appropriate culture medium supplemented with fetal bovine serum. For the assay, cells are plated in multi-well plates and allowed to attach.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. The cells are incubated for a specified period, typically 24-72 hours.

-

Assay Procedure:

-

The cells are washed with phosphate-buffered saline (PBS).

-

A substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer (e.g., diethanolamine (B148213) buffer) is added to each well.

-

The plates are incubated at 37°C to allow the alkaline phosphatase to convert pNPP to p-nitrophenol (a yellow product).

-

The reaction is stopped by adding a stop solution (e.g., NaOH).

-

-

Quantification: The absorbance of the yellow p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm. The activity is normalized to the total protein concentration in each well.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

Mammalian Two-Hybrid Assay for PR-SRC-1 Interaction

This assay is used to investigate the ligand-dependent interaction between the progesterone receptor and its coactivator, Steroid Receptor Coactivator-1 (SRC-1).

Objective: To determine the ability of this compound to promote the interaction between the PR and SRC-1.

Methodology:

-

Plasmid Constructs: Two expression vectors are used: one encoding the PR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and another encoding SRC-1 fused to a transcriptional activation domain (AD) (e.g., VP16).

-

Cell Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with the two hybrid vectors and a reporter plasmid containing a promoter with binding sites for the DBD (e.g., a GAL4-responsive promoter) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The fold induction of reporter gene activity in the presence of this compound is calculated relative to the vehicle control. A dose-response curve is generated to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits ovulation by suppressing the HPG axis.

Caption: Workflow for the in vivo rat ovulation inhibition assay.

Caption: Workflow for the in vitro alkaline phosphatase induction assay.

Conclusion

This compound is a highly potent, selective, nonsteroidal progesterone receptor agonist that effectively inhibits ovulation. Its mechanism of action is centered on the suppression of the hypothalamic-pituitary-gonadal axis, leading to the blockade of the pre-ovulatory LH surge. The quantitative data from both in vitro and in vivo studies underscore its potential as a contraceptive agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel progesterone receptor modulators.

References

- 1. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone directly and rapidly inhibits GnRH neuronal activity via progesterone receptor membrane component 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Tanaproget: A Non-Steroidal Progesterone Receptor Agonist for Contraceptive Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tanaproget (formerly NSP-989 or WAY-166989) is a potent, orally bioavailable, and highly selective non-steroidal agonist of the progesterone (B1679170) receptor (PR).[1][2] Unlike traditional steroidal progestins, this compound's unique chemical structure offers a more targeted interaction with the progesterone receptor, potentially reducing off-target effects and improving its safety profile.[1][3] Its primary mechanism of action involves mimicking the effects of progesterone, leading to the inhibition of ovulation, which forms the basis of its investigation as a contraceptive agent.[1][4] This document provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols to support further research and development in the field of contraception.

Introduction: Reclassifying this compound

While investigated for non-hormonal contraception, it is critical to clarify that this compound is a non-steroidal progesterone receptor agonist .[4][5] Its mechanism is fundamentally hormonal as it directly targets and activates the progesterone receptor. The "non-steroidal" classification refers to its chemical structure, which differs from classic progestins derived from a steroid nucleus.[1][6] This distinction is crucial for understanding its pharmacological profile and potential for a differentiated safety and side-effect profile compared to steroidal progestins.[7]

Mechanism of Action

This compound exerts its effects by binding with high affinity to the progesterone receptor.[3][8][9] This binding event initiates a conformational change in the receptor, promoting its interaction with coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1).[4] The resulting complex then modulates the transcription of target genes.

A key pathway implicated in its contraceptive and potential endometriosis-inhibiting effects is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[4] By inhibiting the secretion of these enzymes, this compound is thought to reduce endometrial tissue invasion and angiogenesis, processes crucial for both endometrial receptivity and the progression of endometriosis.[4]

Figure 1: this compound's intracellular signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line/System | Value | Reference |

| IC₅₀ (PR Binding) | Human | - | 1.7 nM | [4] |

| Monkey | - | 0.3 nM | [4] | |

| Rat | - | 0.5 nM | [4] | |

| Rabbit | - | 0.5 nM | [4] | |

| EC₅₀ (Alkaline Phosphatase Induction) | Human | T47D cells | 0.15 nM | [4] |

| EC₅₀ (SRC-1 Interaction) | - | Mammalian two-hybrid assay | 0.02 nM | [1][6] |

Table 2: In Vivo Activity of this compound

| Model | Species | Dosage | Outcome | Potency vs. MPA | Reference |

| Ovulation Inhibition | Sprague-Dawley Rat | 0.03 mg/kg (oral, daily for 4 days) | Complete inhibition of ovulation | 30-fold higher | [1][4][6] |

| Endometriosis Model | Ncr/nude Mouse | 300 µg/kg (gavage/sustained-release, daily for 14-16 days) | Significant reduction in number and size of endometriotic lesions | - | [4] |

| Medroxyprogesterone acetate |

Table 3: Phase I Clinical Pharmacokinetics in Healthy Women (Single Ascending Doses)

| Parameter | Dose Range | Value | Reference |

| Time to Maximum Concentration (Tₘₐₓ) | 0.1 - 15 mg | ~2 - 3 hours | [10] |

| Elimination Half-life (t₁/₂) | 0.1 - 15 mg | 12 - 30 hours | [10] |

| Oral Clearance | 0.1 - 15 mg | ~70 L/h | [10] |

| Effect of High-Fat Meal | 7 mg | Not noticeably altered | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro Progesterone Receptor Binding Assay

This assay determines the affinity of this compound for the progesterone receptor.

Figure 2: Workflow for a competitive PR binding assay.

Methodology:

-

Receptor Preparation: A source of progesterone receptors, such as a cell lysate from PR-expressing cells (e.g., T47D) or purified receptor protein, is prepared.

-

Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled progestin (e.g., [³H]R5020) and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods like filtration or charcoal adsorption.

-

Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.

T47D Cell Alkaline Phosphatase Induction Assay

This functional assay measures the agonistic activity of this compound on the progesterone receptor.

Methodology:

-

Cell Culture: T47D human breast cancer cells, which endogenously express the progesterone receptor, are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[4]

-

Cell Lysis: After treatment, the cells are lysed to release intracellular components.

-

Enzyme Assay: The alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: The enzyme activity is plotted against the concentration of this compound to determine the EC₅₀ value, the concentration that produces 50% of the maximal response.

Rat Ovulation Inhibition Model

This in vivo model assesses the contraceptive efficacy of this compound.[11][12]

Figure 3: Workflow for the rat ovulation inhibition model.

Methodology:

-

Animal Selection: Adult female Sprague-Dawley rats with regular 4-day estrous cycles are selected.

-

Dosing: Rats are administered this compound orally, once daily for four consecutive days. A control group receives the vehicle.

-

Ovulation Assessment: On the morning of the expected estrus (the day after the last dose), the rats are euthanized.

-

Ova Examination: The oviducts are removed and examined under a microscope to count the number of ova present.

-

Efficacy Determination: The complete inhibition of ovulation at a specific dose is determined by the absence of ova in the oviducts.

Selectivity and Safety Profile

A significant advantage of this compound is its high selectivity for the progesterone receptor, with weak interactions with other steroid receptors such as the androgen and glucocorticoid receptors.[1][3][6] This selectivity is a key differentiator from many steroidal progestins and may translate to a more favorable side-effect profile.[13] Furthermore, this compound has been shown to have little effect on cytochrome P450 metabolic pathways, suggesting a lower potential for drug-drug interactions.[1][6] Phase I clinical trials in healthy women indicated that this compound was safe and well-tolerated at the tested doses.[10]

Conclusion and Future Directions

This compound represents a promising, structurally novel, and highly selective progesterone receptor agonist. Its potent ovulation-inhibiting effects and favorable preclinical and early clinical safety profile make it a compelling candidate for further investigation as a non-steroidal contraceptive agent. Future research should focus on long-term efficacy and safety studies in larger clinical trials to fully elucidate its potential role in women's health. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of contraception.

References

- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A new generation of progesterone receptor modulators. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacokinetics and safety of this compound, a nonsteroidal progesterone receptor agonist, in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

Investigational Studies on Tanaproget for Endometriosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current medical treatments are often associated with significant side effects and high recurrence rates upon cessation of therapy. Tanaproget (TNPR), a potent, non-steroidal progesterone (B1679170) receptor (PR) agonist, has been investigated as a potential therapeutic agent for endometriosis. This technical guide provides an in-depth review of the preclinical investigational studies on this compound for endometriosis, focusing on its mechanism of action, efficacy in in vitro and in vivo models, and the experimental protocols utilized in these key studies. All quantitative data from cited studies are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams. While preclinical data are promising, there is a notable absence of published clinical trial data for this compound specifically in the treatment of endometriosis.

Introduction

Endometriosis is a complex gynecological disorder driven by estrogen and characterized by a state of progesterone resistance.[1][2] This resistance impairs the normal progesterone-mediated suppression of inflammatory and proliferative processes within the endometrium. A key pathological feature of endometriosis is the aberrant expression and activity of matrix metalloproteinases (MMPs), enzymes that facilitate the invasion and establishment of ectopic endometrial tissue.[2]

This compound is a selective, non-steroidal progesterone receptor agonist that has shown high binding affinity and functional activity at the progesterone receptor. Its potential utility in endometriosis stems from its ability to overcome progesterone resistance and suppress the molecular drivers of the disease. This document synthesizes the available preclinical evidence for this compound in endometriosis.

Mechanism of Action: Progesterone Receptor Signaling in Endometriosis

Progesterone receptor signaling is crucial for maintaining a non-proliferative, differentiated state in the endometrium. In endometriosis, this signaling is often impaired. This compound, as a PR agonist, is designed to activate this pathway, thereby counteracting the effects of estrogen and reducing the inflammatory and invasive characteristics of endometriotic tissue.

The binding of a progesterone agonist like this compound to the progesterone receptor initiates a signaling cascade that leads to the modulation of gene expression. In the context of endometriosis, a primary target of this pathway is the downregulation of matrix metalloproteinases, which are critical for the breakdown of the extracellular matrix and tissue invasion.

Preclinical Efficacy of this compound

The primary preclinical evidence for this compound in endometriosis comes from a study by Bruner-Tran et al. (2006). This study investigated the in vitro and in vivo effects of this compound on key pathological features of endometriosis.

In Vitro Studies: Downregulation of Matrix Metalloproteinases

Endometrial tissue from women with and without endometriosis was cultured to assess the effect of this compound on the expression of MMP-3 and MMP-7, two MMPs implicated in the invasive nature of endometriosis.

Table 1: In Vitro Efficacy of this compound on MMP-3 and MMP-7 Secretion in Endometrial Organ Cultures

| Treatment Group | Concentration | % Inhibition of MMP-3 Secretion (vs. Control) | % Inhibition of MMP-7 Secretion (vs. Control) |

|---|---|---|---|

| Progesterone | 500 nM | Significant Inhibition | Significant Inhibition |

| This compound | 1 nM | Significant Inhibition | Significant Inhibition |

| This compound | 100 pM | Most Effective Inhibition | Most Effective Inhibition |

| Medroxyprogesterone (B1676146) Acetate (MPA) | 1 nM | Significant Inhibition | Significant Inhibition |